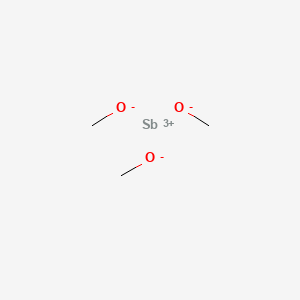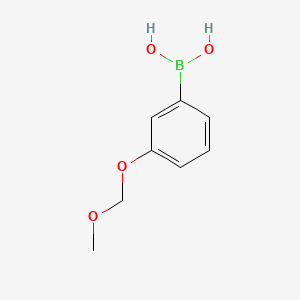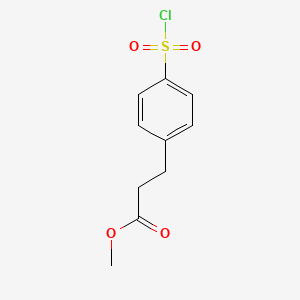
CID 24196801
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of borane-2,6-lutidine complex typically involves the reaction of borane with 2,6-lutidine under controlled conditions. One common method is to react borane-tetrahydrofuran complex with 2,6-lutidine in an inert atmosphere . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of borane-2,6-lutidine complex follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions: CID 24196801 undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of aldehydes and ketones.
Substitution: The complex can participate in substitution reactions where the boron center is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with borane-2,6-lutidine complex include aldehydes, ketones, and other electrophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .
Major Products: The major products formed from reactions involving borane-2,6-lutidine complex are often reduced organic compounds, such as alcohols from the reduction of aldehydes and ketones .
科学的研究の応用
CID 24196801 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of other boron-containing compounds.
Biology: The complex is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use as a precursor for boron-containing drugs.
Industry: It is used in various industrial processes, including the production of fine chemicals and materials.
作用機序
The mechanism by which borane-2,6-lutidine complex exerts its effects involves the interaction of the boron center with electrophilic species. The boron atom, being electron-deficient, readily accepts electrons from donor molecules, facilitating various chemical reactions . This interaction is crucial in its role as a reducing agent and in other chemical transformations .
類似化合物との比較
- Borane-pyridine complex
- Borane-ammonia complex
- Borane-tetrahydrofuran complex
- Borane-morpholine complex
Comparison: CID 24196801 is unique due to the presence of the 2,6-lutidine ligand, which provides steric hindrance and enhances the stability of the complex compared to other borane complexes . This stability makes it particularly useful in reactions where other borane complexes might decompose .
特性
InChI |
InChI=1S/C7H10BN/c1-6-4-3-5-7(2)9(6)8/h3-6H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJIFACXWRDRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]N1C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-42-6 | |
| Record name | BORANE-2,6-LUTIDINE COMPLEX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol](/img/structure/B1593003.png)






